2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

Catalog No.
S708701
CAS No.
66270-97-1
M.F
C17H15BrO3
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)aceta...

CAS Number

66270-97-1

Product Name

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

IUPAC Name

phenacyl 2-[4-(bromomethyl)phenyl]acetate

Molecular Formula

C17H15BrO3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C17H15BrO3/c18-11-14-8-6-13(7-9-14)10-17(20)21-12-16(19)15-4-2-1-3-5-15/h1-9H,10-12H2

InChI Key

BUQPIKAEKYNDAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr

Currently Available Information:

  • Scientific databases like PubChem () primarily focus on the compound's identity, structure, and basic properties.
  • Supplier websites often deal with the product's availability and specifications, not research applications ().

Potential Research Areas:

Based on the compound's structure, some potential research areas can be hypothesized:

  • Organic synthesis: The presence of a bromomethyl group suggests potential use as a building block in organic synthesis for creating more complex molecules.
  • Medicinal chemistry: The combination of a phenyl group, a carbonyl group, and an ester linkage could be of interest for researchers exploring new bioactive compounds. However, there's no evidence to confirm this specific application.

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, also known by its CAS number 66270-97-1, is a chemical compound with the molecular formula C17H15BrO3. This compound features a phenyl group and a bromomethyl substituent, contributing to its unique chemical properties. It is characterized by a ketone functional group and an ester linkage, which are significant in its reactivity and potential applications in organic synthesis and medicinal chemistry .

Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to its constituent parts. Here are some general safety considerations:

  • Potential irritant: The compound might irritate skin and eyes upon contact [].
  • Suspected moderate toxicity: Organic compounds with similar structures can exhibit moderate toxicity. Always handle unknown compounds with appropriate personal protective equipment (PPE) [].
Typical of esters and ketones. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution, making it reactive towards nucleophiles.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The ketone functionality may be reduced to an alcohol under appropriate conditions using reducing agents like lithium aluminum hydride .

Several synthetic routes have been proposed for the preparation of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate:

  • Esterification Reaction: Reacting 2-Oxo-2-phenylethanol with 4-bromomethylphenylacetic acid in the presence of a catalyst such as sulfuric acid.
  • Bromination Reaction: Starting from 2-Oxo-2-phenylethanol, bromination can be achieved using N-bromosuccinimide (NBS) to introduce the bromomethyl group.
  • Multi-step Synthesis: A more complex synthesis may involve several steps including protection-deprotection strategies for functional groups to ensure selectivity during reactions .

The compound has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules, particularly in the development of amino acid derivatives and other biologically active compounds.
  • Material Science: Potential use in creating functional materials due to its unique chemical structure .

Research into the interaction of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate with various biological systems is limited but promising. Studies should focus on:

  • Protein Binding Studies: Understanding how this compound interacts with proteins could provide insights into its mechanism of action.
  • Cellular Uptake Studies: Investigating how effectively this compound is taken up by cells can inform its potential therapeutic uses.
  • Toxicity Assessments: Evaluating any cytotoxic effects on human cell lines will be crucial for its development as a drug candidate .

Several compounds share structural similarities with 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Phenacyl 4-bromomethylphenylacetateC17H15BrO3Similar ester structure; used in organic synthesis.
BenzoylacetoneC10H10O2Contains a ketone; used in flavoring and fragrances.
4-Bromobenzyl acetateC10H11BrO2Brominated derivative; used in organic synthesis.

Uniqueness: The presence of both a ketone and a bromomethyl group makes 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate particularly unique among these compounds, enhancing its reactivity and potential biological activity .

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate

Dates

Modify: 2023-08-15

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